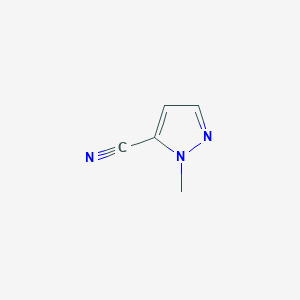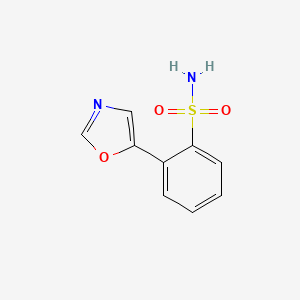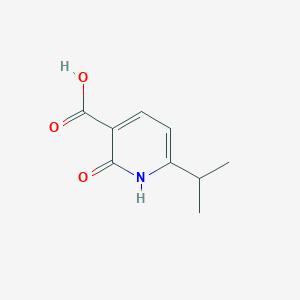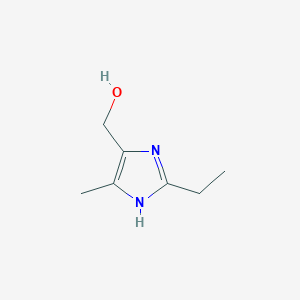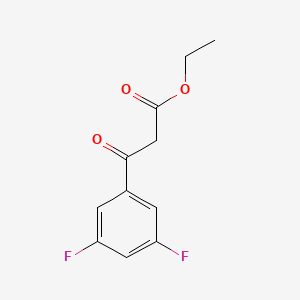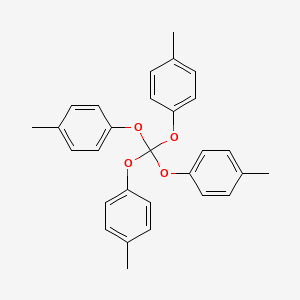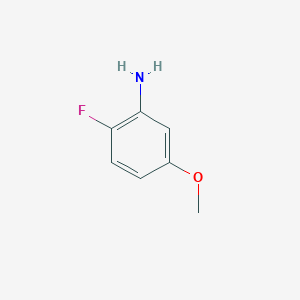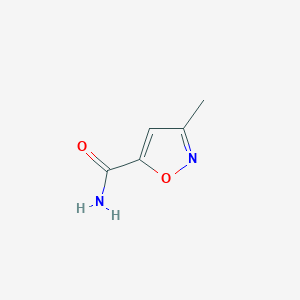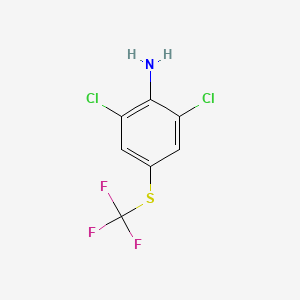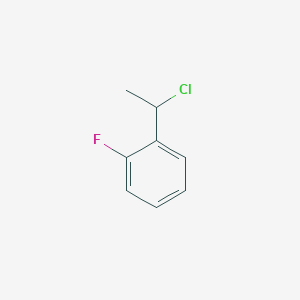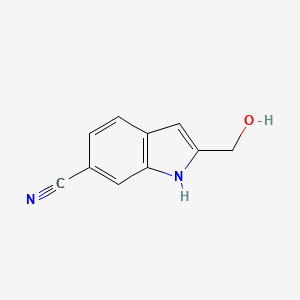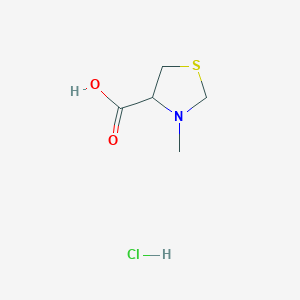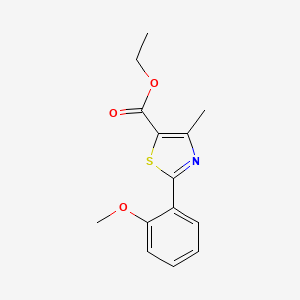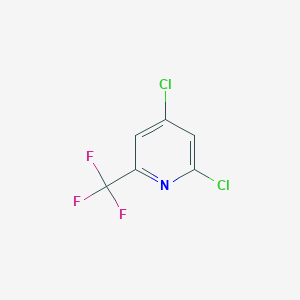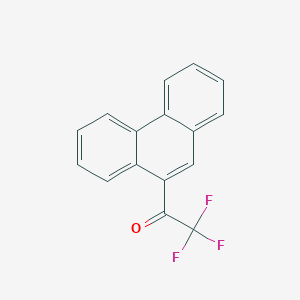
9-Phenanthryl trifluoromethyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Phenanthryl trifluoromethyl ketone is a chemical compound with the CAS Number: 163082-41-5 . It has a molecular weight of 274.24 and its IUPAC name is 2,2,2-trifluoro-1-(9-phenanthryl)ethanone . The compound is a yellow solid .
Synthesis Analysis
Trifluoromethyl ketones (TFMKs), such as 9-Phenanthryl trifluoromethyl ketone, are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons . The synthesis of TFMKs has been discussed in-depth in various studies .Molecular Structure Analysis
The molecular structure of 9-Phenanthryl trifluoromethyl ketone can be represented by the Inchi Code: 1S/C16H9F3O/c17-16(18,19)15(20)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H . The compound has a linear formula of C16H9F3O .Physical And Chemical Properties Analysis
9-Phenanthryl trifluoromethyl ketone is a yellow solid . The compound has a molecular weight of 274.24 .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
9-Phenanthryl trifluoromethyl ketone and its derivatives have been utilized in various catalytic processes, showcasing their versatility in synthetic chemistry. For instance, a general method for the direct alkynylation of trifluoromethyl ketones using copper(I) alkoxide catalysts highlights the functional group's role in enhancing catalyst activity and enabling the synthesis of CF3-substituted tertiary propargyl alcohols (Motoki, Kanai, & Shibasaki, 2007). Additionally, the utility of 9-phenanthryl derivatives in palladium-catalyzed aryne annulation processes to synthesize functionally substituted carbocyclic ring systems demonstrates their significance in creating complex molecular architectures (Worlikar & Larock, 2009).
Synthetic Methodologies
The synthetic flexibility of 9-phenanthryl trifluoromethyl ketone is further illustrated by its involvement in the development of new synthetic methodologies. For example, the synthesis of heptacyclic aromatic hydrocarbons via Elb's pyrolysis showcases the potential of 9-phenanthryl derivatives in constructing complex polycyclic aromatic compounds, a crucial aspect in the study of cancer-causing hydrocarbons (Lambert & Martin, 2010). Moreover, the directed ortho metalation - palladium catalyzed cross-coupling connection for synthesizing 9-phenanthrols and phenanthrenes highlights the strategic use of 9-phenanthryl derivatives in regiospecific synthesis, providing a general synthesis approach to phenanthrenes (Fu & Snieckus, 2000).
Environmental and Health Applications
In environmental science, research into the high-efficiency removal of 9-Phenanthrol using superparamagnetic nanomaterials addresses the health and environmental risks associated with 9-Phenanthrol pollution. This study exemplifies the role of 9-phenanthryl derivatives in environmental remediation technologies, highlighting their potential in solving pollution issues (Wei et al., 2022).
Fundamental Chemistry and Mechanistic Studies
The interaction of ketone triplet excited states with nucleophilic groups provides insight into the electronic properties of phenalenone and its derivatives, facilitating a deeper understanding of substituent-induced state switching in triplet ketones. This research contributes to the fundamental understanding of excited-state chemistry and its applications in photophysics and photochemistry (Bucher, 2017).
Zukünftige Richtungen
Trifluoromethyl ketones, including 9-Phenanthryl trifluoromethyl ketone, are valuable synthetic targets and have potential applications in the construction of fluorinated pharmacons . Future research may focus on developing more efficient synthesis methods and exploring their potential applications in medicinal chemistry .
Eigenschaften
IUPAC Name |
2,2,2-trifluoro-1-phenanthren-9-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3O/c17-16(18,19)15(20)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTFSYLJTVALDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472493 |
Source


|
| Record name | 9-PHENANTHRYL TRIFLUOROMETHYL KETONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Phenanthryl trifluoromethyl ketone | |
CAS RN |
163082-41-5 |
Source


|
| Record name | 9-PHENANTHRYL TRIFLUOROMETHYL KETONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

